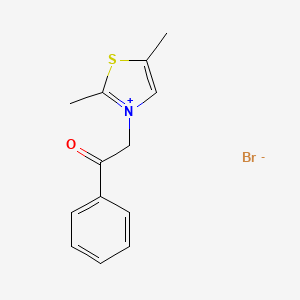
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is a chemical compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide typically involves the reaction of 2,5-dimethylthiazole with a phenacyl bromide derivative. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for batch processing and can improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets. The thiazolium ring can participate in various biochemical pathways, often acting as a cofactor or inhibitor. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-iodophenyl)ethanone;bromide
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-chlorophenyl)ethanone;bromide
Uniqueness
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14BrNOS |
|---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H14NOS.BrH/c1-10-8-14(11(2)16-10)9-13(15)12-6-4-3-5-7-12;/h3-8H,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RUHAZGNABIJLJB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+](=C(S1)C)CC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















